molecular formula C19H23N3O7 B14849415 [(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate

Cat. No.: B14849415
M. Wt: 405.4 g/mol
InChI Key: GIXPRAGKDFTMBH-MWQQHZPXSA-N
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Description

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes an amino group, a dioxopyrimidinyl group, and a methoxyethoxy group attached to an oxolan ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the dioxopyrimidinyl group: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is introduced.

    Attachment of the methoxyethoxy group: This can be done through etherification reactions using methoxyethanol.

    Formation of the benzoate ester: This final step involves esterification reactions using benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dioxopyrimidinyl group can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxopyrimidinyl group can participate in π-π interactions. The methoxyethoxy group provides solubility and stability, enhancing the compound’s overall bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H23N3O7/c1-26-9-10-27-16-15(20)13(11-28-18(24)12-5-3-2-4-6-12)29-17(16)22-8-7-14(23)21-19(22)25/h2-8,13,15-17H,9-11,20H2,1H3,(H,21,23,25)/t13-,15-,16-,17-/m1/s1

InChI Key

GIXPRAGKDFTMBH-MWQQHZPXSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)N

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)N

Origin of Product

United States

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